sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride
Overview
Description
sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl. It is a hydrochloride salt of an amine, characterized by the presence of a sec-butyl group and a phenylpropenyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride typically involves the following steps:
Formation of the Amine: The initial step involves the synthesis of the amine, sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine. This can be achieved through a reductive amination reaction where a ketone or aldehyde precursor reacts with a secondary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The free amine is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is usually performed in an organic solvent such as ethanol or methanol, followed by crystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylpropenyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
sec-Butylamine hydrochloride: Lacks the phenylpropenyl group, making it less complex and with different reactivity.
Phenylpropenylamine hydrochloride: Lacks the sec-butyl group, affecting its steric and electronic properties.
N-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride: Similar structure but with a different alkyl group, leading to variations in chemical behavior and applications.
Uniqueness
sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride is unique due to the combination of the sec-butyl and phenylpropenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and pharmaceutical applications where these properties are advantageous.
Properties
IUPAC Name |
N-(3-phenylprop-2-enyl)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-10,12,14H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANOAUJRUSGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NCC=CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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